3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
3-Chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a structurally complex small molecule characterized by a benzamide core linked to a piperidin-4-yl moiety, which is further substituted with a 1,2,3-triazole ring bearing a 4-fluoro-3-methylphenyl group. This compound shares structural motifs common in medicinal chemistry, particularly in kinase inhibitors and protease-targeting agents. Its design incorporates halogenated aromatic systems (chloro, fluoro) and heterocyclic groups (triazole, piperidine), which are known to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
3-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-11-18(5-6-19(14)24)29-13-20(26-27-29)22(31)28-9-7-17(8-10-28)25-21(30)15-3-2-4-16(23)12-15/h2-6,11-13,17H,7-10H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVSPFHJWOWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate Compounds: : The synthesis typically starts with 4-fluoro-3-methylphenyl, which undergoes nitration and reduction to obtain the amine derivative.
Formation of 1,2,3-Triazole Ring: : A cycloaddition reaction, often referred to as the "click" reaction, is utilized to form the 1H-1,2,3-triazole ring. The reaction involves the azide derivative of the starting compound and an alkyne in the presence of a copper catalyst.
Formation of Piperidine Derivative: : The next step involves the reaction of the triazole intermediate with piperidine under suitable conditions to form the piperidin-4-yl derivative.
Formation of Benzamide Core: : Finally, the piperidinyl-triazole intermediate undergoes an amide coupling reaction with 3-chlorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial methods typically mirror the synthetic routes but are optimized for scale and efficiency. This involves using continuous flow reactors, automated synthesizers, and efficient purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3-chlorobenzamide moiety, forming different oxides.
Reduction: : Reductive processes can target the triazole or piperidine ring, leading to hydrogenated derivatives.
Substitution: : The chloro and fluoro groups are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hypervalent iodine compounds.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: Sodium methoxide or other strong nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation results in various oxides.
Reduction can yield fully or partially hydrogenated derivatives.
Substitution can replace halogen atoms with other nucleophiles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole structure exhibit potential anticancer properties. For instance, derivatives of triazole have been synthesized and evaluated for their activity against various cancer cell lines. In a study evaluating 1,2,3-triazole derivatives, some compounds demonstrated moderate activity against melanoma and breast cancer cells . The presence of the triazole moiety in 3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suggests similar potential for anticancer activity.
Antimicrobial Properties
The incorporation of a triazole ring has also been linked to antimicrobial effects. Research on 1,2,3-triazole derivatives has shown that they can inhibit the growth of various pathogens. Specifically, compounds with similar structural features have exhibited significant antibacterial activity against Gram-positive bacteria . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
In a recent study, researchers synthesized several triazole derivatives and assessed their anticancer properties. One derivative showed promising results against colon cancer cells with an IC50 value indicating effective cell growth inhibition. The study highlighted the importance of substituent variations on the triazole ring in enhancing biological activity .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of triazole derivatives. The results indicated that certain modifications to the triazole structure significantly increased antibacterial efficacy against Staphylococcus aureus. This suggests that similar modifications could enhance the activity of this compound against microbial pathogens .
Mechanism of Action
The compound's mechanism of action is complex, involving multiple molecular targets:
Interaction with Enzymes: : Inhibits or modulates the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: : Binds to specific receptors on cell surfaces, influencing cellular responses.
Pathways: : Engages in signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and analogs reported in the literature:
*Calculated based on structural formula.
Structural and Functional Insights
- Halogenation Effects: The target compound’s 3-chloro and 4-fluoro-3-methylphenyl groups likely enhance lipophilicity and receptor binding compared to non-halogenated analogs like 6g (nicotinamide derivative, 45.2% yield) . Fluorine’s electronegativity may also improve metabolic stability by resisting oxidative degradation.
- Triazole vs. Urea/Thioureido Groups : Compounds such as 8a and 14a replace the triazole with urea/thioureido linkers, which introduce hydrogen-bonding capacity but may reduce aromatic stacking interactions critical for target engagement.
- Substituent Positioning : The 3-chloro substituent on the benzamide in the target compound contrasts with the 3-trifluoromethyl group in 8a , which offers stronger electron-withdrawing effects but higher molecular weight.
Biological Activity
3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that incorporates multiple pharmacologically relevant functional groups. Its structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 441.9 g/mol. The presence of a triazole ring, piperidine, and chlorobenzene moieties indicates its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClFN5O2 |
| Molecular Weight | 441.9 g/mol |
| CAS Number | 1251556-99-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, which include compounds structurally similar to this compound. For instance, one study reported that triazole compounds exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis, making these compounds promising candidates for further development in treating bacterial infections.
Anti-inflammatory Properties
Research has indicated that triazole-containing compounds can exhibit anti-inflammatory effects. A study demonstrated that certain triazole derivatives reduced pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases . The specific pathways involved often include the inhibition of NF-kB signaling and modulation of cytokine release.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of triazoles are non-toxic to human cells at effective concentrations . This is an encouraging sign for the development of this compound as a therapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a comparative study on various triazole derivatives, it was found that compounds with similar structural features to this compound demonstrated IC50 values ranging from 0.5 to 5 µM against Mycobacterium tuberculosis . This indicates a strong potential for development as an anti-tubercular agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of triazole derivatives showed significant reductions in TNF-alpha and IL-6 levels in treated macrophages. The tested compounds exhibited IC50 values below 10 µM, suggesting effective modulation of inflammatory responses .
Q & A
Basic Research Questions
Q. What are the critical challenges in optimizing the synthesis of 3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what methodologies address them?
- Key Challenges :
- Heterocycle Formation : The 1,2,3-triazole ring requires precise copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to avoid side reactions like nitrile formation .
- Piperidine Functionalization : Steric hindrance during piperidine coupling necessitates Boc protection/deprotection strategies to improve reaction yields (e.g., Boc₂O/Et₃N in DMF, as in ).
- Purification : Low yields (e.g., 29% in ) due to byproducts require reverse-phase HPLC or silica gel chromatography.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., distinguishing C-4 vs. C-5 substitution) and piperidine conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₃H₂₀ClFN₄O₂: 458.1264; observed: 458.1269 ).
- X-ray Crystallography : Resolves ambiguous stereochemistry in the piperidine-triazole linkage .
Advanced Research Questions
Q. How can researchers design in vitro/in vivo studies to evaluate this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- PK Studies :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the triazole or benzamide groups .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .
- PD Studies :
- Target Engagement : Fluorescence polarization assays to measure binding affinity (Kd) to enzymes like acps-pptase, implicated in bacterial proliferation .
- Dose-Response : Test inhibition of bacterial growth (MIC values) against Gram-positive/negative strains .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Case Study : Fluorine substitution at the 4-fluoro-3-methylphenyl group enhances target binding (e.g., ΔIC₅₀ = 0.2 µM vs. 1.5 µM for non-fluorinated analogs ), but may reduce solubility.
- Resolution :
- Computational Modeling : Molecular dynamics simulations to predict fluorine’s impact on hydrophobic interactions .
- Experimental Validation : Synthesize analogs with trifluoromethyl or methoxy groups and compare logP vs. activity .
Q. How does the compound interact with bacterial enzymes, and what experimental evidence supports this mechanism?
- Hypothesized Mechanism : Dual inhibition of acps-pptase and FabH enzymes disrupts fatty acid biosynthesis .
- Evidence :
- Enzyme Assays : IC₅₀ values of 0.8 µM (acps-pptase) and 1.2 µM (FabH) in recombinant E. coli systems .
- Crystallography : Co-crystal structures show the benzamide group occupying the FabH active site .
Methodological Considerations
Q. What are best practices for assessing chemical stability under varying pH and temperature conditions?
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC (e.g., <5% degradation at pH 7 ).
- Thermal Stability : Heat to 40–60°C for 1 week; FTIR detects hydrolysis of the triazole-carbonyl bond .
Q. Which computational tools are recommended for predicting off-target effects or toxicity?
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate blood-brain barrier penetration (e.g., predicted BBB+ = 0.12, low CNS activity ).
- Toxicity Profiling : Derek Nexus identifies potential hepatotoxicity from the 4-fluorophenyl group (structural alerts for CYP3A4 inhibition ).
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar benzamide derivatives?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
